

# Application Notes: Synthesis of Cenobamate Intermediates Using (R)-1-(2-Chlorophenyl)ethanol

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## Compound of Interest

Compound Name: (R)-1-(2-Chlorophenyl)ethanol

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These application notes detail the synthesis of key intermediates for the anti-epileptic drug Cenobamate, starting from **(R)-1-(2-Chlorophenyl)ethanol** and its derivatives. The protocols provided are based on established synthetic routes, including those employing enzymatic reactions to achieve high stereoselectivity.

## Introduction

Cenobamate, chemically known as [(1R)-1-(2-Chlorophenyl)-2-(tetrazol-2-yl) ethyl] carbamate, is an FDA-approved medication for the treatment of partial-onset seizures in adults.<sup>[1][2]</sup> The synthesis of Cenobamate involves the creation of chiral intermediates, with the stereochemistry at the ethylamine backbone being crucial for its therapeutic activity. A key chiral building block in this synthesis is (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol. This document outlines the synthetic pathways to this intermediate, starting from precursors related to **(R)-1-(2-Chlorophenyl)ethanol**.

## Synthetic Pathways

Two primary routes for the synthesis of the key intermediate, (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol, have been identified.

Route 1: From (R)-2-Chlorostyrene Oxide

This pathway involves the reaction of (R)-2-chlorostyrene oxide with 1H-tetrazole. (R)-2-chlorostyrene oxide can be synthesized from (R)-1-(2-chlorophenyl)ethane-1,2-diol, a derivative of **(R)-1-(2-Chlorophenyl)ethanol**.

Route 2: From 2-Bromo-1-(2-chlorophenyl)ethanone

This route begins with the reaction of 2-bromo-1-(2-chlorophenyl)ethanone with 1H-tetrazole to produce a ketone intermediate. This intermediate then undergoes an asymmetric enzymatic reduction to yield the desired (R)-alcohol.

## Data Summary

The following tables summarize the quantitative data associated with the key reaction steps.

Table 1: Synthesis of (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol from its corresponding ketone via Enzymatic Reduction

Parameter	Value	Reference
Substrate	1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone	[1][3]
Enzyme	Oxidoreductase from <i>Candida magnoliae</i> (in RB791 cells)	[3]
Conversion	>99%	[3]
Enantiomeric Excess (ee)	>99%	[1][3]
Reaction Time	48 hours	[3][4]
Scale	50 g	[3]

Table 2: Synthesis of Cenobamate from (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol

Parameter	Value	Reference
Reactant	Chlorosulfonyl isocyanate	[3]
Solvent	Tetrahydrofuran (THF)	[2][3]
Yield	86%	[3]
Optical Purity	99.9%	[4]

## Experimental Protocols

Protocol 1: Synthesis of (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol via Enzymatic Reduction

This protocol is adapted from patent literature describing the enantioselective reduction of the ketone intermediate.[3]

Materials:

- 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone
- RB791 cells transfected with expression constructs for oxidoreductase from *Candida magnoliae*
- Buffer solution (e.g., 100 mM TEA, pH 8, 1mM MgCl<sub>2</sub>, 10% glycerol)[4]
- Ethyl acetate
- 10% Brine solution

Procedure:

- To a suitable reaction vessel, add 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone (50 g) and the buffer solution.
- Add the RB791 cell culture containing the oxidoreductase.
- Stir the reaction mixture at room temperature for 48 hours.

- Monitor the reaction for the conversion of the ketone to the alcohol (target >98%).
- Upon completion, add ethyl acetate (500 mL) to the reaction mixture.
- Separate the organic layer and wash it three times with 10% brine solution (3 x 500 mL).
- Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol as an oily residue.

#### Protocol 2: Synthesis of Cenobamate from (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol

This protocol describes the carbamoylation of the chiral alcohol intermediate.[\[2\]](#)[\[3\]](#)

#### Materials:

- (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol
- Chlorosulfonyl isocyanate
- Tetrahydrofuran (THF), anhydrous
- Water, deionized
- Ethyl acetate
- Isopropanol
- Heptane

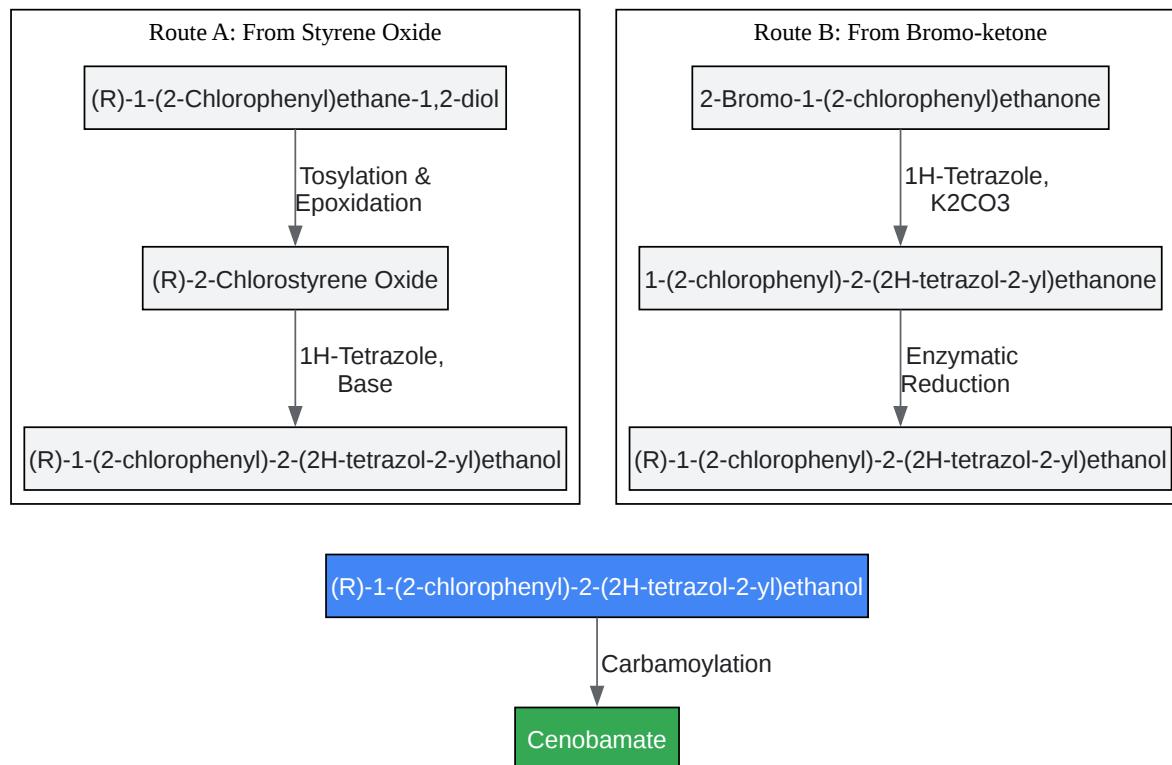
#### Procedure:

- Dissolve (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol in anhydrous THF and cool the solution to -10 to -20°C.
- Slowly add chlorosulfonyl isocyanate to the cooled solution while maintaining the temperature.
- Stir the reaction mixture at this temperature until the reaction is complete.

- Quench the reaction by adding the mixture to pre-cooled water.
- Add ethyl acetate and allow the mixture to warm to room temperature.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with water, and then with brine.
- Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by crystallization from a solvent system such as isopropanol/heptane to yield Cenobamate.

## Visualizations

Diagram 1: Overall Synthesis Pathway of Cenobamate

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Caption: Synthetic routes to Cenobamate intermediates.

#### Diagram 2: Experimental Workflow for Enzymatic Reduction



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